molecular formula C17H19ClN4O4 B8176180 Thalidomide-piperazine (hydrochloride)

Thalidomide-piperazine (hydrochloride)

Cat. No.: B8176180
M. Wt: 378.8 g/mol
InChI Key: GZNLORFTQXVXFE-UHFFFAOYSA-N
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Description

Historical Trajectories in Thalidomide (B1683933) Research and Derivative Development

Initially synthesized in West Germany in the 1950s, thalidomide was marketed as a sedative with a seemingly high safety profile. vwr.com Its use by pregnant women for morning sickness led to a devastating teratogenic crisis, resulting in thousands of infants born with severe birth defects. nih.gov This tragedy led to its withdrawal from the market in the early 1960s and prompted a revolution in drug regulation and testing. nih.gov

Decades later, a serendipitous discovery in 1964 revealed thalidomide's potent anti-inflammatory effects in treating erythema nodosum leprosum (ENL), a painful complication of leprosy. nih.gov This marked a turning point, reigniting research into its pharmacological properties. Subsequent investigations unveiled its anti-angiogenic and immunomodulatory activities, which laid the groundwork for its repurposing in oncology. cancer.gov In 2006, the U.S. Food and Drug Administration (FDA) approved thalidomide for the treatment of multiple myeloma (MM), a type of bone marrow cancer. nih.gov

The therapeutic potential of thalidomide, tempered by its significant side effects, drove the development of analogs with improved efficacy and safety. This led to the creation of immunomodulatory drugs (IMiDs) such as lenalidomide (B1683929) and pomalidomide, which demonstrated greater potency in inhibiting tumor necrosis factor-alpha (TNF-α) and modulating immune cell activity. nih.govnih.gov These second and third-generation IMiDs have become standard treatments for various hematological malignancies. nih.govnih.gov The development of these derivatives was often guided by a ligand-based design approach, analyzing the chemical structure of thalidomide to inform modifications. nih.gov The core structure of thalidomide, particularly its glutarimide (B196013) and phthalimide (B116566) rings, proved to be essential pharmacophoric fragments. nih.govrsc.org This ongoing process of structural modification continues to yield new analogs with diverse biological activities. nih.govnih.gov

Evolution of Immunomodulatory Agents and Related Research Directions

The field of immunomodulation, which involves modifying the immune system's response for therapeutic benefit, has seen remarkable progress. cancer.gov The development of immunomodulatory drugs has transformed the treatment of a wide array of conditions, including autoimmune diseases and cancer. cancer.gov These agents can either enhance or suppress immune responses to achieve a desired therapeutic outcome.

The journey of thalidomide and its analogs is central to the evolution of small-molecule immunomodulators. Their mechanism of action, once enigmatic, was significantly clarified with the identification of cereblon (CRBN) as their primary molecular target. nih.gov CRBN is a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^), which plays a crucial role in the ubiquitin-proteasome system, the cell's machinery for degrading unwanted or damaged proteins. nih.govmedchemexpress.com

The binding of thalidomide and its derivatives to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins known as neosubstrates. nih.gov Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells. nih.govresearchgate.net This discovery of a "molecular glue" mechanism, where a small molecule induces an interaction between two proteins that would not otherwise occur, was a paradigm shift in understanding immunomodulation.

This newfound mechanistic insight has fueled research in several directions. One major focus is the development of novel IMiDs with altered neosubstrate degradation profiles to either enhance efficacy against specific diseases or to mitigate off-target effects. Another significant area is the leveraging of the thalidomide-CRBN interaction in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that link a CRBN-binding ligand to a ligand for a target protein of interest, thereby hijacking the E3 ligase to induce the degradation of that specific target. medchemexpress.com

Positioning of Thalidomide-Piperazine (hydrochloride) within Chemical Biology Research Paradigms

Thalidomide-piperazine (hydrochloride) is a synthetic derivative of thalidomide that has emerged from the ongoing exploration of thalidomide's chemical space. Its primary role in chemical biology research is as a building block for the creation of more complex molecules, particularly PROTACs. medchemexpress.com The piperazine (B1678402) moiety in this compound often serves as a linker or a point of attachment for a linker, which in turn is connected to a ligand for a target protein. medchemexpress.com The hydrochloride salt form is often utilized to improve the compound's water solubility and stability, facilitating its use in experimental settings. medchemexpress.com

As a thalidomide-based molecule, Thalidomide-piperazine (hydrochloride) functions as a cereblon ligand, capable of recruiting the CRL4^CRBN^ E3 ligase complex. medchemexpress.com This positions it squarely within the paradigm of targeted protein degradation. By incorporating this compound into a PROTAC, researchers can direct the ubiquitin-proteasome system to degrade a wide range of proteins that are otherwise considered "undruggable" with traditional small-molecule inhibitors.

While specific, detailed research findings on the standalone biological activity of Thalidomide-piperazine (hydrochloride) are not extensively available in peer-reviewed literature, its utility is evident from its commercial availability and its classification as an E3 ligase ligand-linker conjugate. Its IUPAC name is 2-(2,6-dioxopiperidin-3-yl)-5-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride. The research on this and similar piperazine-containing thalidomide analogs is focused on optimizing the length and composition of the linker to achieve efficient ternary complex formation and potent degradation of the target protein. cancer.gov

The development and application of compounds like Thalidomide-piperazine (hydrochloride) underscore a key trend in chemical biology: the move towards event-driven pharmacology. Instead of simply inhibiting a protein's function, these molecules trigger a specific cellular event—in this case, protein degradation—offering a catalytic and often more profound and durable biological response.

Table of Research Findings on Thalidomide and its Analogs

Compound/AnalogKey Research FindingReference
ThalidomideIdentified as an inhibitor of angiogenesis. cancer.gov
ThalidomideApproved by the FDA for treating multiple myeloma in 2006. nih.gov
LenalidomideA more potent inhibitor of TNF-α than thalidomide. nih.gov
PomalidomideShows more significant results than lenalidomide in both inhibition of TNF-α and stimulation of IL-2. nih.gov
Thalidomide AnalogsCan induce apoptosis and cell cycle arrest in cancer cells. rsc.org
Thalidomide AnalogsMediate their effects by binding to cereblon (CRBN), a component of an E3 ubiquitin ligase complex. nih.gov
Thalidomide AnalogsInduce the degradation of lymphoid transcription factors IKZF1 and IKZF3. nih.govresearchgate.net
Thalidomide-piperazine (hydrochloride)A synthetic E3 ligase ligand-linker conjugate used in PROTAC technology. medchemexpress.commedchemexpress.com
Thalidomide-piperazine (hydrochloride)The piperazine moiety enhances solubility and serves as a linker attachment point. medchemexpress.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-piperazin-1-ylisoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4.ClH/c22-14-4-3-13(15(23)19-14)21-16(24)11-2-1-10(9-12(11)17(21)25)20-7-5-18-6-8-20;/h1-2,9,13,18H,3-8H2,(H,19,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNLORFTQXVXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCNCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Chemical Derivatization of Thalidomide Piperazine Hydrochloride

Synthetic Approaches to the Core Thalidomide-Piperazine Scaffold

The construction of the fundamental thalidomide-piperazine structure, specifically 2-(2,6-dioxopiperidin-3-yl)-4-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride, involves the strategic incorporation of a piperazine (B1678402) moiety onto the phthalimide (B116566) ring of a thalidomide (B1683933) precursor. sigmaaldrich.com The primary synthetic routes revolve around the formation of a carbon-nitrogen bond between the piperazine ring and the phthalimide core.

Strategies for Piperazine Moiety Incorporation

The introduction of the piperazine group onto the phthalimide ring is a critical step in the synthesis of the thalidomide-piperazine scaffold. Several established synthetic methodologies can be employed for this transformation, with the choice of method often depending on the nature of the starting materials and desired reaction efficiency.

One of the most common strategies involves nucleophilic aromatic substitution (SNAr) . masterorganicchemistry.comlibretexts.orgnih.gov This reaction typically utilizes a phthalimide precursor bearing a good leaving group, such as a halogen (e.g., fluorine or chlorine), at the 4-position of the aromatic ring. nih.gov The electron-withdrawing nature of the adjacent carbonyl groups on the phthalimide ring activates the aromatic system towards nucleophilic attack by piperazine. masterorganicchemistry.comlibretexts.org The reaction is generally carried out in a suitable solvent and may be facilitated by the use of a base to deprotonate the incoming piperazine, thereby increasing its nucleophilicity.

Another powerful method for forging the C-N bond is the Palladium-catalyzed Buchwald-Hartwig amination . bristol.ac.ukrsc.orgmdpi.comcmu.edunih.govnih.gov This cross-coupling reaction has become a cornerstone of modern medicinal chemistry for its broad substrate scope and functional group tolerance. In this approach, a halogenated phthalimide derivative (typically a bromide or chloride) is coupled with piperazine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. bristol.ac.ukcmu.edunih.gov The choice of ligand is crucial for the success of the reaction and can significantly influence the reaction conditions and yields. This method is particularly valuable for less reactive aryl halides.

Reductive amination represents an alternative, though less direct, route. This would involve a precursor with a carbonyl group on the phthalimide ring, which could react with piperazine under reductive conditions to form the desired C-N bond. However, this approach is less commonly reported for this specific scaffold.

The piperazine moiety itself can be synthesized through various catalytic processes, including intermolecular and intramolecular cyclization reactions. nih.govorganic-chemistry.orgmdpi.com For instance, the reaction of carbonyl and amine condensation partners can provide a broad range of piperazines in good yields. organic-chemistry.org

Reaction Mechanism Considerations and Efficiency Enhancements

The mechanism of piperazine incorporation is contingent on the chosen synthetic strategy. In nucleophilic aromatic substitution (SNAr) , the reaction proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.orgyoutube.com The nucleophilic piperazine attacks the electron-deficient carbon atom of the phthalimide ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group is expelled, restoring the aromaticity of the ring and yielding the desired product. The rate of this reaction is influenced by the nature of the leaving group (F > Cl > Br > I) and the presence of electron-withdrawing groups on the aromatic ring. nih.gov

The Buchwald-Hartwig amination follows a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to furnish the N-arylpiperazine product and regenerate the palladium(0) catalyst. bristol.ac.ukcmu.edunih.gov

Design and Synthesis of Advanced Thalidomide-Piperazine Analogues

The thalidomide-piperazine scaffold serves as a versatile platform for the design and synthesis of advanced analogues with improved properties. These modifications are typically aimed at enhancing binding affinity for target proteins, modulating pharmacokinetic properties, or introducing new functionalities.

Rational Modification of Phthalimide and Glutarimide (B196013) Ring Systems

The phthalimide and glutarimide rings of thalidomide are key pharmacophoric features that can be rationally modified to generate novel analogues. nih.gov Research has shown that substitutions on the phthalimide ring can significantly impact biological activity. For instance, the introduction of various substituents on the aromatic portion of the phthalimide can alter the electronic properties and steric profile of the molecule, potentially leading to enhanced interactions with target proteins. nih.gov

The glutarimide moiety is also a critical component for the biological activity of thalidomide and its derivatives. Modifications to this ring system, while less common than phthalimide modifications, can also be explored to fine-tune the molecule's properties. The chirality of the glutarimide ring is a crucial factor, with different enantiomers often exhibiting distinct biological activities.

Incorporation of Diverse Heterocyclic Frameworks (e.g., Quinazoline, Phthalazine)

To expand the chemical space and explore new structure-activity relationships, the phthalimide ring system of thalidomide can be replaced with other heterocyclic frameworks. Quinazoline and phthalazine (B143731) are two such bioisosteres that have been successfully incorporated into thalidomide analogues. nih.gov The synthesis of these analogues typically involves the coupling of the chosen heterocyclic core with the 3-aminopiperidine-2,6-dione (B110489) moiety or a suitable precursor.

For example, quinazoline-based analogues have been synthesized and have demonstrated potent biological activities. nih.gov Similarly, phthalazine derivatives have been prepared and evaluated for their therapeutic potential. nih.gov The synthesis of these compounds often involves multi-step sequences, starting from commercially available precursors of the respective heterocyclic systems.

Linker Chemistry in Bifunctional Conjugate Design

The piperazine moiety of the thalidomide-piperazine scaffold often serves as an attachment point for linkers in the design of bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ubiquitin ligase (such as thalidomide) and a ligand for a target protein, connected by a chemical linker. medchemexpress.com The piperazine ring provides a convenient handle for conjugating these linkers.

The nature of the linker is a critical determinant of the efficacy of a PROTAC. The length, rigidity, and chemical composition of the linker can significantly impact the formation of a productive ternary complex between the E3 ligase, the target protein, and the PROTAC molecule. A variety of linker chemistries have been explored, including polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures. nih.gov The synthesis of these bifunctional conjugates typically involves the reaction of a functionalized linker with the piperazine nitrogen of the thalidomide-piperazine core. Common coupling reactions include amide bond formation, reductive amination, and click chemistry. medchemexpress.comsigmaaldrich.com

Advanced Characterization Techniques for Structural Confirmation and Purity Assessment

The definitive structural confirmation and purity assessment of Thalidomide-piperazine (hydrochloride) are critical steps following its synthesis. A suite of advanced analytical techniques is employed to unambiguously determine the molecular structure, verify the presence of key functional groups, and quantify the purity of the compound. These methods provide orthogonal data points that, when combined, offer a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure. Both ¹H (proton) and ¹³C (carbon) NMR are utilized to map the chemical environment of each atom within the Thalidomide-piperazine (hydrochloride) molecule.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the context of Thalidomide-piperazine (hydrochloride), specific chemical shifts are expected for the aromatic protons of the phthalimide group, the methine and methylene (B1212753) protons of the glutarimide ring, and the methylene protons of the piperazine ring. The integration of the peak areas corresponds to the number of protons, and the splitting patterns (multiplicity) reveal adjacent protons. For instance, the piperazine moiety typically exhibits characteristic signals in the aliphatic region of the spectrum. researchgate.net The presence of conformers, resulting from restricted rotation around the amide bond, can lead to the appearance of broadened or multiple signals for the piperazine ring protons at room temperature. researchgate.net

¹³C NMR Spectroscopy: This provides a spectrum of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and identification of functional groups. Key resonances would include those for the carbonyl carbons of the phthalimide and glutarimide rings, the aromatic carbons, and the aliphatic carbons of the glutarimide and piperazine rings. Predicted ¹³C NMR data for the parent thalidomide structure can serve as a reference for identifying the corresponding signals in the derivative. drugbank.com

Illustrative NMR Data for Related Structures

Nucleus Functional Group Moiety Expected Chemical Shift (ppm)
¹HPhthalimide aromatic protons7.7 - 7.9
¹HGlutarimide CH~5.0
¹HGlutarimide CH₂2.0 - 2.9
¹HPiperazine CH₂2.8 - 4.0 (often broad signals) researchgate.net
¹³CCarbonyls (Imide)167 - 173
¹³CAromatic carbons123 - 135
¹³CGlutarimide CH~50
¹³CPiperazine CH₂40 - 55

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of Thalidomide-piperazine (hydrochloride) and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer provide a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition, which serves as strong evidence for the chemical formula. For related piperazine derivatives, ESI in positive mode is commonly used. mdpi.com

Tandem Mass Spectrometry (MS/MS): This technique involves the isolation and fragmentation of the molecular ion. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the thalidomide and piperazine moieties. For instance, in the analysis of thalidomide, a common fragmentation involves the glutarimide ring. nih.gov For piperazine derivatives, characteristic neutral losses are often observed. mdpi.com

Illustrative Mass Spectrometry Data

Technique Parameter Expected Observation
ESI-MSIonization ModePositive
HRMSMolecular Ion (M+H)⁺Accurate mass corresponding to the elemental formula C₁₇H₂₁ClN₄O₄
MS/MSKey Fragment IonsFragments corresponding to the thalidomide core, the piperazine ring, and cleavage at the linker.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For Thalidomide-piperazine (hydrochloride), the IR spectrum would be expected to show characteristic absorption bands for the imide C=O bonds, aromatic C-H bonds, and the N-H bond of the piperazine hydrochloride salt. The spectrum for piperazine monohydrochloride shows characteristic absorptions for the solid state. nist.gov The complex vibrational patterns in the fingerprint region (below 1500 cm⁻¹) are unique to the molecule and can be used for identification by comparison with a reference standard.

Illustrative IR Absorption Frequencies

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
N-H (salt)Stretch2500 - 3000 (broad)
C-H (aromatic)Stretch3000 - 3100
C-H (aliphatic)Stretch2850 - 3000
C=O (imide)Stretch1700 - 1770
C=C (aromatic)Stretch1450 - 1600

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of Thalidomide-piperazine (hydrochloride) and for quantifying any impurities.

Reversed-Phase HPLC: A reversed-phase method, typically using a C18 column, is commonly employed. ajpaonline.comresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. ajpaonline.comresearchgate.net The compound is detected using a UV detector at a wavelength where the phthalimide chromophore absorbs strongly, for example around 220-300 nm. ajpaonline.comnih.gov

Purity Assessment: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A validated HPLC method can demonstrate high precision, accuracy, and linearity. ajpaonline.comnih.gov Stability-indicating methods can also be developed to separate the parent compound from any potential degradation products. ajpaonline.com

Typical HPLC Parameters for Purity Analysis

Parameter Condition
ColumnReversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) ajpaonline.com
Mobile PhaseGradient or isocratic mixture of aqueous buffer and acetonitrile/methanol ajpaonline.comresearchgate.net
Flow Rate0.7 - 1.0 mL/min ajpaonline.comresearchgate.net
DetectionUV at a suitable wavelength (e.g., 297 nm) ajpaonline.com
Internal StandardMay be used for quantitative analysis nih.gov

By combining the structural insights from NMR and MS with the functional group information from IR and the purity data from HPLC, a complete and robust characterization of Thalidomide-piperazine (hydrochloride) is achieved, ensuring its identity and quality for further research applications.

Iii. Molecular and Cellular Mechanistic Elucidation

Cereblon (CRBN) E3 Ubiquitin Ligase Interaction and Modulation

The primary cellular target of thalidomide (B1683933) and its derivatives is Cereblon (CRBN), which functions as a substrate receptor within the CRL4 E3 ubiquitin ligase complex. nih.govnih.gov The binding of these molecules to CRBN does not inhibit the ligase; instead, it allosterically modulates its function, leading to the recruitment of new protein substrates (neo-substrates) for degradation. nih.govnih.gov

The interaction between thalidomide-based ligands and CRBN is highly specific. The conserved glutarimide (B196013) ring of the thalidomide molecule fits into a hydrophobic pocket within the CRBN protein. nih.gov This binding pocket includes three critical tryptophan residues that form a cage-like structure to accommodate the ligand. researchgate.net The phthaloyl ring of the molecule remains more solvent-exposed and, together with the surface of CRBN, creates a new interface for neo-substrate recognition. nih.govresearchgate.net This induced binding surface is crucial for the subsequent recruitment of proteins that would not normally be targeted by the CRL4^CRBN^ complex.

Upon binding to CRBN, thalidomide and its analogs induce the recruitment of specific neo-substrates to the E3 ligase complex. This proximity facilitates the transfer of ubiquitin molecules to the substrate, marking it for destruction by the proteasome. nih.gov

Key neo-substrates include:

Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors essential for the survival of multiple myeloma cells. nih.govnih.gov The degradation of IKZF1 and IKZF3 is a primary mechanism behind the anti-myeloma activity of IMiDs. nih.govresearchgate.net Down-regulation of these factors leads to decreased transcription of interferon regulatory factor 4 (IRF4) and MYC, resulting in cell growth inhibition. nih.govresearchgate.net

Casein Kinase 1α (CK1α): The degradation of CK1α is particularly relevant to the therapeutic effect of the thalidomide analog lenalidomide (B1683929) in myelodysplastic syndrome (MDS) with a specific chromosomal deletion (del(5q)). nih.gov

This targeted protein degradation is a novel mechanism of drug action, effectively hijacking the cell's own protein disposal system to eliminate disease-promoting proteins. researchgate.netcore.ac.uk

Table 1: Key Neo-substrates Targeted by the Thalidomide-CRBN Complex

Neo-substrate Function Consequence of Degradation Associated Disease Context
IKZF1 (Ikaros) Lymphoid transcription factor Inhibition of myeloma cell survival, IL-2 de-repression in T-cells nih.govresearchgate.net Multiple Myeloma
IKZF3 (Aiolos) Lymphoid transcription factor Inhibition of myeloma cell survival, IL-2 de-repression in T-cells nih.govresearchgate.net Multiple Myeloma
CK1α (Casein Kinase 1α) Serine/threonine protein kinase Death of del(5q) MDS cells nih.gov Myelodysplastic Syndrome

Regulation of Inflammatory and Apoptotic Pathways

Thalidomide and its derivatives exert significant immunomodulatory effects by altering the production of cytokines and interfering with critical inflammatory signaling pathways.

One of the most well-characterized effects of thalidomide is the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production. nih.govnih.gov Evidence suggests that thalidomide accelerates the degradation of TNF-α messenger RNA (mRNA), thereby reducing the synthesis of this potent pro-inflammatory cytokine. nih.gov This mechanism is central to its anti-inflammatory properties. nih.govsfcityclinic.org Additionally, studies have shown that thalidomide can suppress the production of other pro-inflammatory cytokines, such as Interleukin-1β (IL-1β). nih.govmdpi.com In some contexts, however, thalidomide has been observed to enhance TNF-α production, indicating that its effects can be dependent on the specific cellular stimulant and environment. nih.gov

The effect of thalidomide on T-cell-related cytokines is complex and can appear contradictory. Several studies demonstrate that thalidomide and its analogs can act as potent co-stimulators for T-cells, leading to increased production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). nih.govfrontiersin.org This effect is linked to the degradation of IKZF1 and IKZF3, which act as repressors of the IL-2 gene. researchgate.net Conversely, other reports indicate that thalidomide can inhibit IFN-γ and promote a shift from a Th1 to a Th2 T-helper cell response, which could contribute to its immunomodulatory effects in different diseases. frontiersin.orgnih.gov Some research, however, found no significant inhibitory effect of thalidomide on IL-2 production or response. nih.gov

Table 2: Summary of Thalidomide's Effect on Cytokine Production

Cytokine Class General Effect of Thalidomide Primary Mechanism
TNF-α Pro-inflammatory Inhibition nih.govnih.gov Enhanced degradation of mRNA nih.gov
IL-1β Pro-inflammatory Inhibition nih.govmdpi.com Downregulation of NF-κB pathway mdpi.com
IL-2 T-cell proliferation Co-stimulation/Increase nih.gov Degradation of transcriptional repressors IKZF1/IKZF3 researchgate.net
IFN-γ Pro-inflammatory/Th1 Variable (Increase or Decrease) frontiersin.orgnih.gov Dependent on cellular context and T-cell stimulation nih.gov

Apoptosis Induction and Caspase Cascade Activation (e.g., Caspase-8)

Thalidomide and its derivatives, including immunomodulatory drugs (IMiDs), are known to exert their anti-cancer effects in part by directly inducing apoptosis, or programmed cell death, in malignant cells nih.gov. The initiation of apoptosis is a critical mechanism, and studies have delineated a pathway involving the activation of specific cellular machinery. Research demonstrates that these compounds trigger the activation of caspase-8, an initiator caspase central to the extrinsic apoptosis pathway nih.govfrontiersin.org.

The activation of caspase-8 is a key event in death receptor-mediated apoptosis frontiersin.org. Thalidomide analogs have been shown to enhance the sensitivity of multiple myeloma (MM) cells to Fas-induced apoptosis, a process that relies on the caspase-8 cascade nih.gov. This suggests that the compound lowers the threshold for cells to undergo apoptosis when stimulated by external death signals. The process is understood to be caspase-dependent, as general caspase inhibitors can completely counteract the cell death induced by thalidomide researchgate.net.

Further investigation into the specific pathways reveals the involvement of both extrinsic and intrinsic apoptotic routes. Studies using specific inhibitors have shown that both caspase-8 and caspase-9 inhibitors can partially counteract thalidomide-induced apoptosis, confirming that the drug stimulates both pathways researchgate.net. The activation of caspase-8 can also lead to the cleavage and activation of downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis by dismantling the cell researchgate.net. In addition to activating caspases, thalidomide analogs have been observed to down-regulate the expression of cellular inhibitor of apoptosis protein-2 (cIAP-2) and FLICE inhibitory protein (c-FLIP), proteins that normally suppress caspase activity and protect cells from apoptosis nih.gov.

Table 1: Key Proteins in Thalidomide Analog-Induced Apoptosis

Protein Role in Apoptosis Effect of Thalidomide Analogs
Caspase-8 Initiator caspase in the extrinsic pathway Activated nih.govfrontiersin.org
Caspase-9 Initiator caspase in the intrinsic pathway Activated researchgate.net
Fas Receptor Death receptor on the cell surface Sensitivity to Fas-induced apoptosis is enhanced nih.gov
cIAP-2 Inhibitor of apoptosis protein Expression is down-regulated nih.gov
c-FLIP Inhibitor of caspase-8 activation Expression is down-regulated nih.gov

Mechanisms of Anti-angiogenic Action at the Cellular Level (e.g., VEGF modulation)

A cornerstone of thalidomide's therapeutic action is its anti-angiogenic activity, the ability to inhibit the formation of new blood vessels. This effect is largely mediated by its influence on Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that stimulates angiogenesis nih.govnih.govfrontiersin.org. Research has consistently shown that thalidomide and its derivatives can suppress the expression and function of VEGF frontiersin.orgresearchgate.net.

At the cellular level, thalidomide has been demonstrated to inhibit the growth, proliferation, and migration of endothelial cells, which are the building blocks of blood vessels nih.govnih.gov. In studies using human intestinal microvascular endothelial cells (HIMEC), thalidomide pretreatment was found to significantly inhibit VEGF-stimulated cell growth and migration nih.gov. Furthermore, the compound effectively suppressed the ability of these cells to form capillary-like tube structures in vitro, a key step in angiogenesis nih.govnih.gov.

The mechanism of this inhibition involves the disruption of VEGF signaling pathways. Thalidomide has been shown to attenuate the mRNA levels of the VEGF receptor 2 (VEGFR2) frontiersin.orgresearchgate.net. By reducing the expression of the receptor, the compound makes endothelial cells less responsive to VEGF stimulation. Beyond VEGF, thalidomide also affects other pro-angiogenic factors. Studies have reported a significant reduction in the protein and mRNA expression of Angiopoietin-2 (Ang-2), another key regulator of vessel formation, following thalidomide treatment nih.gov. The collective downregulation of these crucial angiogenic factors deactivates the endothelium, thereby impeding the development of new vasculature nih.gov.

Table 2: Effects of Thalidomide on Angiogenic Factors and Processes

Target Factor/Process Cellular System Observed Effect
VEGF Expression Human Peritoneal Mesothelial Cells, Crohn's Disease Tissue Inhibited/Reduced nih.govfrontiersin.org
Angiopoietin-2 (Ang-2) Expression Crohn's Disease Tissue Reduced protein and mRNA expression nih.gov
VEGFR2 Expression Human Peritoneal Mesothelial Cells Attenuated mRNA levels frontiersin.orgresearchgate.net
Endothelial Cell Growth & Proliferation Human Intestinal Microvascular Endothelial Cells (HIMEC) Inhibited nih.gov
Endothelial Cell Migration Human Umbilical Vein Endothelial Cells (HUVECs) Suppressed nih.gov
Capillary Tube Formation HIMEC, HUVECs Inhibited/Suppressed nih.govnih.gov

Exploration of Additional Biochemical Targets and Interactions

While apoptosis induction and anti-angiogenesis are well-established mechanisms, the pleiotropic effects of thalidomide are rooted in its interaction with a primary biochemical target: the protein Cereblon (CRBN) nih.gov. The discovery of CRBN as a direct binding partner for thalidomide was a significant breakthrough in understanding its molecular action. CRBN is a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4CRBN), which is involved in tagging proteins for degradation by the proteasome nih.gov.

The binding of thalidomide or its analogs to CRBN fundamentally alters the substrate specificity of the E3 ligase complex nih.gov. This interaction prevents the auto-ubiquitination of CRBN and recruits novel proteins, termed "neosubstrates," to the complex for ubiquitination and subsequent degradation nih.gov. The degradation of these specific neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), is central to the immunomodulatory and anti-myeloma effects of the drugs frontiersin.org.

Beyond the CRBN-E3 ligase pathway, thalidomide is considered a multi-target compound that affects various cellular processes wjbphs.com. One of its earliest identified activities was the inhibition of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. This action contributes to its anti-inflammatory properties wjbphs.com. Additionally, thalidomide interacts with and modulates other cellular pathways, including the downregulation of nuclear factor-kappa B (NF-κB) activity, a crucial transcription factor for inflammatory and survival signals nih.gov. The compound's metabolism and potential for numerous drug-drug interactions further highlight its complex biochemical profile, involving various metabolic enzymes drugbank.com.

Table 3: Biochemical Targets and Interactions of Thalidomide Analogs

Target/Interaction Description Consequence of Interaction
Cereblon (CRBN) Primary direct binding protein; component of CRL4 E3 ubiquitin ligase nih.gov Alters substrate specificity, leading to degradation of neosubstrates (e.g., Ikaros, Aiolos) frontiersin.orgnih.gov
NF-κB Transcription factor for inflammation and cell survival Activity is down-regulated nih.gov
TNF-α Pro-inflammatory cytokine Production is inhibited wjbphs.com
Drug-Metabolizing Enzymes Various enzymes involved in biotransformation Potential for numerous drug-drug interactions drugbank.com

Iv. Preclinical Pharmacological Investigations and Biological Activities

In Vitro Anti-proliferative and Cytotoxic Efficacy in Established Cell Lines

The cytotoxic potential of thalidomide-piperazine analogs and related derivatives has been systematically evaluated against various human cancer cell lines. These studies aim to identify compounds with superior potency and cancer cell specificity compared to the parent thalidomide (B1683933) molecule.

Numerous studies have demonstrated the potent in vitro anti-proliferative activities of novel thalidomide analogs against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and prostate cancer (PC3). researchgate.netmdpi.com For instance, a series of sixteen newly synthesized thalidomide analogs, which incorporate modified structural features, showed significant cytotoxic effects. researchgate.netmdpi.com Several of these compounds exhibited higher activity than thalidomide across all tested cell lines. researchgate.netmdpi.com Phthalazine-based derivatives, in particular, have been identified as having markedly better antiproliferative activity than thalidomide. nih.gov One such compound, 24b, demonstrated significantly lower IC₅₀ values against HepG-2, MCF-7, and PC3 cell lines compared to thalidomide. nih.govrsc.org

Comparative analyses within series of newly designed thalidomide derivatives have been crucial in identifying lead candidates for further development. In one study, compounds designated as XII, XIIIa, XIIIb, XIIIc, XIIId, XIVa, XIVb, and XIVc displayed IC₅₀ values ranging from 2.03 to 13.39 µg/mL, indicating greater potency than thalidomide. researchgate.netmdpi.comresearchgate.net Compound XIIIa emerged as the most potent candidate from this series, with IC₅₀ values of 2.03 µg/mL, 2.51 µg/mL, and 0.82 µg/mL against HepG-2, PC3, and MCF-7 cells, respectively. researchgate.netmdpi.comresearchgate.net This was a substantial improvement over thalidomide's IC₅₀ values of 11.26 µg/mL, 14.58 µg/mL, and 16.87 µg/mL against the same cell lines. researchgate.netmdpi.comresearchgate.net Similarly, another potent derivative, compound 24b, showed IC₅₀ values of 2.51, 5.80, and 4.11 µg/mL against the three cell lines, respectively. nih.govrsc.org

In Vitro Cytotoxicity (IC₅₀, µg/mL) of Thalidomide Analogs
CompoundHepG-2 (Hepatocellular Carcinoma)PC3 (Prostate Cancer)MCF-7 (Breast Cancer)
Thalidomide11.26 ± 0.5414.58 ± 0.5716.87 ± 0.7
Compound XIIIa2.03 ± 0.112.51 ± 0.20.82 ± 0.02
Compound 24b2.514.115.80
Compound 24a3.878.636.07
Compound 24c7.9614.928.12

In Vitro Modulation of Protein Expression and Cellular Function

Beyond direct cytotoxicity, the therapeutic potential of thalidomide-piperazine analogs is linked to their ability to modulate key cellular proteins and pathways involved in inflammation and blood vessel formation.

Thalidomide and its analogs are well-known for their immunomodulatory effects. nih.gov Preclinical studies have focused on their ability to modulate key inflammatory biomarkers such as Tumor Necrosis Factor-alpha (TNF-α) and Nuclear Factor-kappa B (NF-κB). In HepG-2 cells, certain derivatives have demonstrated superior immunomodulatory properties compared to thalidomide. researchgate.net For example, compounds 7d and 12 significantly reduced TNF-α levels to 57.4 pg/mL and 49.2 pg/mL, respectively, from a baseline of 162.5 pg/mL; this was comparable to or better than thalidomide's reduction to 53.1 pg/mL. researchgate.net

Furthermore, these compounds effectively inhibited the NF-κB pathway. Compound XIVc was found to be highly effective, reducing the expression of NF-κB p65 levels in HepG-2 cells from a control level of 278.1 pg/mL to 63.1 pg/mL. researchgate.netmdpi.com In comparison, thalidomide reduced the level to 110.5 pg/mL. researchgate.netmdpi.com Similarly, compounds 7d and 12 caused a 69.33% and 77.74% reduction in NF-κB p65, respectively, outperforming thalidomide's 60.26% reduction. researchgate.net These analogs also induced a significant, eightfold increase in the levels of caspase-8, a key protein in the apoptotic pathway. researchgate.netresearchgate.net

Modulation of Immunomodulatory Biomarkers in HepG-2 Cells
Compound/TreatmentNF-κB p65 Level (pg/mL)TNF-α Level (pg/mL)
Control278.1162.5
Thalidomide110.553.1
Compound XIVc63.1N/A
Compound 7dN/A (69.33% reduction)57.4
Compound 12N/A (77.74% reduction)49.2
Compound 24b76.5Reduced by ~50%

The anti-angiogenic activity of thalidomide is a cornerstone of its therapeutic effect in certain cancers. nih.govnih.gov Research on its derivatives continues to explore this mechanism, primarily through the modulation of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein in angiogenesis. nih.govfrontiersin.org Studies show that novel thalidomide analogs can significantly decrease VEGF levels. In HepG-2 cells with a baseline VEGF level of 432.5 pg/mL, treatment with compounds 7d and 12 reduced these levels to 161.3 pg/mL and 132.8 pg/mL, respectively. researchgate.net This effect was more pronounced than that of thalidomide, which lowered VEGF to 153.2 pg/mL. researchgate.net Compound XIVc and compound 24b also demonstrated a simultaneous decrease in VEGF levels along with their immunomodulatory effects. researchgate.netnih.govrsc.org

Effect on VEGF Levels in HepG-2 Cells
Compound/TreatmentVEGF Level (pg/mL)
Control432.5
Thalidomide153.2
Compound 7d161.3
Compound 12132.8
Compound 24b185.3

Investigation of Anti-neuroinflammatory and Neuroprotective Potential in Cellular and Preclinical Models

Recent drug development efforts have explored hybrid molecules combining the pharmacophore of thalidomide with other neuroactive compounds to target neuroinflammation, a key process in neurodegenerative diseases. nih.gov A novel series of thalidomide-donepezil hybrids, which feature an N-benzylpiperidine moiety from donepezil and the isoindoline-1,3-dione core of thalidomide, were synthesized and evaluated for their anti-neuroinflammatory and neuroprotective potential. nih.gov

One promising hybrid, compound PQM-189 (3g), demonstrated significant neuroprotective and anti-neuroinflammatory effects in both in vitro and in vivo models. nih.gov This compound was shown to inhibit important mediators of neuroinflammation, including inducible nitric oxide synthase (iNOS) and interleukin-1 beta (IL-1β). nih.gov Another novel immunomodulatory imide drug (IMiD), 3-Mono-thiopomalidomide (3-MP), was designed to reduce inflammation without the adverse effects associated with traditional IMiDs. nih.gov In cellular models using mouse macrophage (RAW 264.7) and microglial (IMG) cells, 3-MP reduced pro-inflammatory markers following stimulation. nih.gov In preclinical mouse models of systemic inflammation, it lowered pro-inflammatory cytokine and chemokine levels in both plasma and the brain. nih.gov Furthermore, in a mouse model of moderate traumatic brain injury (TBI), 3-MP mitigated behavioral impairments and reduced the activation of astrocytes and microglia, demonstrating its potential for treating conditions with a significant neuroinflammatory component. nih.gov

Utility as a Tool in Developmental Biology Research for Biochemical Pathway Discoveries

Currently, there is a notable absence of published scientific literature specifically detailing the use of Thalidomide-piperazine (hydrochloride) as a research tool in developmental biology for the discovery of biochemical pathways. While the parent compound, thalidomide, has been extensively studied for its teratogenic effects, which in turn has provided significant insights into the molecular mechanisms of embryonic development, specific research on the piperazine (B1678402) hydrochloride derivative in this context is not available in the public domain.

Thalidomide-piperazine is described as a synthesized E3 ligase ligand-linker conjugate that incorporates a thalidomide-based cereblon (CRBN) ligand. medchemexpress.com Such molecules are typically designed for use in Proteolysis Targeting Chimera (PROTAC) technology, which aims to induce the degradation of specific target proteins. While this technology has significant potential in various research areas, its application using Thalidomide-piperazine (hydrochloride) to investigate developmental pathways has not been documented in peer-reviewed studies.

The established mechanism of thalidomide's developmental toxicity involves its binding to the CRBN protein, a component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex. gvsu.edunih.gov This binding event alters the substrate specificity of the E3 ligase, leading to the degradation of key transcription factors and the subsequent disruption of critical signaling pathways for limb and organ development, such as the fibroblast growth factor 8 (FGF8) and Wnt/β-catenin pathways. gvsu.edunih.govasu.edu

Given that Thalidomide-piperazine (hydrochloride) is designed to interact with CRBN, it could theoretically be used to probe these and other developmental pathways. However, without specific experimental data, any discussion of its utility remains speculative. The addition of the piperazine moiety and its formulation as a hydrochloride salt would likely alter its physicochemical properties, such as solubility and cell permeability, which could influence its biological activity in developmental models. medchemexpress.com

Due to the lack of specific research on Thalidomide-piperazine (hydrochloride) in developmental biology, no detailed research findings or data tables can be presented. The scientific community's understanding of how this particular derivative might be used to uncover novel biochemical pathways in embryogenesis is currently undefined.

V. Structure Activity Relationship Sar Studies and Rational Design Principles

Identification of Key Pharmacophoric Elements for Cereblon Binding and Degradation Induction

The interaction between thalidomide (B1683933) analogs and the Cereblon (CRBN) protein, a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4), is the cornerstone of their biological activity. rsc.org This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. rsc.orgnih.gov Structure-activity relationship (SAR) studies have identified two critical pharmacophoric moieties within the thalidomide scaffold: the glutarimide (B196013) ring and the phthalimide (B116566) ring. researchgate.netwjbphs.com

The glutarimide ring is indispensable for CRBN binding. rsc.orgresearchgate.net It fits into a specific hydrophobic pocket on the CRBN surface, often referred to as the "tri-Trp pocket" due to the presence of three key tryptophan residues. rsc.orgresearchgate.net The binding is stabilized by crucial hydrogen bonds between the imide group of the glutarimide ring and amino acid residues within the pocket, as well as van der Waals interactions. researchgate.net The integrity of this ring is paramount; modifications that remove its carbonyl groups or introduce bulky substituents can abolish CRBN binding. researchgate.net

The phthalimide ring is the second key component. While the glutarimide ring anchors the molecule to CRBN, the phthalimide moiety is more solvent-exposed. researchgate.net This feature makes it the primary site for chemical modification to create derivatives with new properties, such as the attachment of linkers for Proteolysis Targeting Chimera (PROTAC) development. medchemexpress.com Thalidomide-piperazine itself is an example of such a modification, where a piperazine (B1678402) group is attached to the phthalimide ring, serving as a versatile linker component for conjugation to a target protein ligand. tenovapharma.comglpbio.com These modifications on the phthalimide ring are crucial as they directly influence the surface of the CRBN-ligand complex, which in turn determines which neosubstrates are recruited for degradation.

Table 1: Key Pharmacophoric Elements and Their Functions
Pharmacophoric ElementPrimary FunctionKey InteractionsRole in PROTACs
Glutarimide RingEssential for Cereblon (CRBN) binding researchgate.netHydrogen bonding and hydrophobic interactions within the tri-Trp pocket rsc.orgresearchgate.netServes as the E3 ligase-binding anchor
Phthalimide RingModulates neosubstrate specificity and provides a site for modification Contributes to binding and is solvent-exposedAttachment point for the linker (e.g., piperazine) to connect to a target protein ligand tenovapharma.com

Elucidation of Structural Determinants for Modulated Biological Activities

Fine-tuning the biological effects of thalidomide-based molecules involves precise structural modifications. The position and nature of substituents, as well as the molecule's three-dimensional shape and stereochemistry, are critical determinants of its interaction with CRBN and subsequent biological outcomes.

Modifications to the phthalimide ring can significantly alter the activity of thalidomide analogs. Research has shown that adding an amino group at the C4 position of the phthaloyl ring can lead to a potent increase in the inhibition of Tumor Necrosis Factor-alpha (TNF-α). encyclopedia.pubresearchgate.net Similarly, compounds with an additional aromatic substituent at the 5' position have demonstrated higher activity than thalidomide itself. nih.gov

The electronic properties of substituents also play a role. For instance, studies on a systematic set of thalidomide analogs have shown that fluorination can enhance binding affinity to CRBN. nih.gov In the context of Thalidomide-piperazine (hydrochloride), such substitutions on the phthalimide ring are critical for rationally designing PROTACs. By altering the electronic and steric properties of this solvent-exposed region, developers can tune the surface of the CRBN-PROTAC complex to selectively recruit or exclude certain neosubstrates, thereby refining the degrader's target profile.

Table 2: Influence of Phthalimide Ring Substituents on Activity
PositionSubstituentObserved EffectReference
C4Amino Group (-NH2)Increased TNF-α inhibition encyclopedia.pubresearchgate.net
C4 or C5Nitro Group (-NO2)Decreased activity encyclopedia.pub
VariousFluorine (-F)Enhanced CRBN binding affinity nih.gov
5'Aromatic SubstituentMore active than thalidomide nih.gov

Thalidomide is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-thalidomide and (R)-thalidomide. wjbphs.com These enantiomers exhibit significant differences in their biological activity, primarily due to stereospecific binding to CRBN. Biochemical and structural studies have consistently shown that the (S)-enantiomer has a significantly stronger binding affinity for CRBN—approximately 10-fold higher than the (R)-enantiomer. researchgate.netnih.govnih.gov

Crystal structures of each enantiomer bound to CRBN reveal the atomic basis for this difference. researchgate.netnih.gov Both enantiomers occupy the same tri-Trp binding pocket. researchgate.net However, the (S)-enantiomer binds in a conformationally "relaxed" state, with its glutarimide ring adopting a stable puckered conformation. researchgate.netnih.gov In contrast, the glutarimide ring of the bound (R)-enantiomer is forced into a more strained, twisted conformation to fit into the pocket. nih.gov This less favorable conformation contributes to its weaker binding affinity. nih.gov This stereochemical influence is critical, as the stronger binding of the (S)-enantiomer means it is the primary driver of CRBN-dependent effects. researchgate.net This principle is fundamental in the rational design of thalidomide-based degraders, where controlling stereochemistry is key to ensuring potent engagement of the CRBN E3 ligase.

Table 3: Comparison of Thalidomide Enantiomers
Property(S)-Enantiomer(R)-EnantiomerReference
CRBN Binding Affinity~10-fold strongerWeaker nih.govnih.gov
Bound Conformation (Glutarimide Ring)Relaxed, puckered conformationStrained, twisted conformation researchgate.netnih.gov
Biological Activity DriverPrimary mediator of CRBN-dependent effectsContributes weakly researchgate.net

Design Principles for Optimizing PROTAC Efficiency and Substrate Selectivity

Thalidomide-piperazine (hydrochloride) serves as a key building block in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. medchemexpress.comtenovapharma.com A PROTAC consists of a ligand for a target protein and an E3 ligase-binding moiety (the "warhead"), connected by a chemical linker. medchemexpress.com In this context, the thalidomide portion of Thalidomide-piperazine acts as the warhead that recruits CRBN. tenovapharma.com

The rational design of efficient and selective PROTACs based on this scaffold follows several key principles:

E3 Ligase Handle Modification: The solvent-exposed phthalimide ring is the primary site for modification. Altering substituents on this ring can change the shape and chemical nature of the surface presented by the CRBN-PROTAC complex. This "new" surface determines which proteins (neosubstrates) can be successfully recruited, ubiquitinated, and degraded. This strategy allows for the fine-tuning of substrate selectivity, potentially minimizing off-target effects. nih.gov

Linker Optimization: The piperazine group is part of the linker that bridges the thalidomide warhead and the target-protein binder. The composition, length, and attachment point of the linker are critical. The linker must be optimized to allow for the formation of a stable and productive ternary complex (Target Protein—PROTAC—CRBN). nih.gov An inefficient linker can prevent the two proteins from coming together in the correct orientation for ubiquitin transfer, thereby reducing degradation efficiency.

Harnessing Cooperativity: The most effective PROTACs often induce positive cooperativity, where the formation of the ternary complex is more favorable than the individual binding of the PROTAC to either the target protein or the E3 ligase alone. This requires careful optimization of all three components—the target binder, the linker, and the E3 ligase handle—to create favorable protein-protein interactions within the ternary complex. nih.gov

By systematically applying these principles, researchers can use building blocks like Thalidomide-piperazine (hydrochloride) to develop highly potent and selective protein degraders for therapeutic applications. nih.gov

Vi. Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For thalidomide (B1683933) analogs, docking simulations are crucial for understanding how they interact with their primary target, the Cereblon (CRBN) E3 ubiquitin ligase, as well as other proteins implicated in their activity, such as tumor necrosis factor-alpha (TNF-α) and vascular endothelial growth factor receptor 2 (VEGFR-2). jst.go.jpnih.govguidetopharmacology.org

Research on various thalidomide analogs demonstrates that the glutarimide (B196013) ring is essential for slotting into a binding pocket on Cereblon, which is characterized by three conserved tryptophan residues. nih.gov The remainder of the molecule, including modifications like a piperazine (B1678402) ring, protrudes from this pocket and modulates the surface of CRBN, thereby influencing which "neosubstrate" proteins are recruited for degradation. nih.gov

Docking studies on novel anticancer thalidomide analogs have successfully predicted their ability to fit within the CRBN binding pocket with binding energies comparable to that of thalidomide itself. ekb.eg For instance, in the design of new immunomodulatory agents, docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. These simulations guide the synthesis of compounds with improved affinity and selectivity.

Table 1: Representative Molecular Docking Data for Thalidomide Analogs with Target Proteins

Compound Series Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues
Quinazoline Analogs CRBN -5.5 to -7.2 TRP380, TRP386, TRP400
Phthalazine (B143731) Derivatives VEGFR-2 -8.1 to -9.5 Cys919, Asp1046, Glu885

Note: The data presented are illustrative and compiled from various studies on thalidomide analogs. Specific values for Thalidomide-piperazine (hydrochloride) may vary.

Molecular Dynamics Simulations to Explore Binding Conformations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, accounting for the flexibility of both the ligand and the protein. MD simulations are used to assess the stability of the docked conformation and to explore the conformational landscape of the binding event. nih.gov

For thalidomide derivatives, MD simulations lasting hundreds of nanoseconds have been employed to validate the stability of their complexes with targets like VEGFR-2. nih.gov These simulations can confirm that the key interactions predicted by docking, such as hydrogen bonds, are maintained over time, lending confidence to the proposed binding mode. researchgate.net Analysis of the simulation trajectory, often visualized through root-mean-square deviation (RMSD) plots, can indicate whether the ligand-protein complex reaches a stable equilibrium. These studies provide a deeper understanding of the binding affinity and the mechanism of action at an atomic level. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net For thalidomide derivatives, QSAR models have been developed to predict their efficacy as inhibitors of TNF-α, a key cytokine in inflammation. researchgate.net

These models use various molecular descriptors—physicochemical properties like lipophilicity (logP), electronic properties like the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and steric properties like molar refractivity—to build a predictive equation. researchgate.net For example, a 2D-QSAR study on thalidomide derivatives identified a strong correlation between TNF-α inhibition and specific physicochemical descriptors. researchgate.net

A hypothetical QSAR model might look like: pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(Molar Refractivity)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency).

β values are the coefficients determined by regression analysis, indicating the weight or importance of each descriptor.

Such models are invaluable for virtual screening of large compound libraries and for prioritizing which new analogs, such as those incorporating a piperazine moiety, should be synthesized and tested, thereby accelerating the drug discovery process. researchgate.net

Application in Ligand-Based and Structure-Based Drug Design

The development of new compounds like Thalidomide-piperazine (hydrochloride) relies on both ligand-based and structure-based drug design strategies.

Ligand-based drug design is employed when the 3D structure of the target protein is unknown. nih.gov This approach analyzes the structure of known active molecules, like thalidomide, to identify essential pharmacophoric features. For thalidomide, these features typically include a flat heteroaromatic ring system, a hydrophobic moiety, and a hydrogen bond-forming region. nih.gov New derivatives are then designed to incorporate these key features to retain or enhance biological activity. nih.gov

Structure-based drug design , on the other hand, is possible when the high-resolution structure of the target protein is available, as is the case for Cereblon. nih.govbiorxiv.orgsemanticscholar.org Knowing the precise architecture of the CRBN binding pocket allows for the rational design of ligands that fit perfectly, maximizing binding affinity and selectivity. researchgate.net For example, the crystal structure of CRBN in complex with lenalidomide (B1683929) reveals the proximity of specific residues, like His353, which can be targeted for covalent modification to create highly potent and irreversible inhibitors. researchgate.net This structural knowledge is critical in designing the thalidomide-based component of PROTACs to ensure efficient binding to CRBN, while the piperazine linker is optimized to connect to a ligand for the target protein destined for degradation. news-medical.net

Vii. Advanced Research Applications and Future Directions

Development as E3 Ligase Ligands in Targeted Protein Degradation (PROTAC) Technology

The primary application of thalidomide-piperazine (hydrochloride) in modern research is as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a critical component in the Proteolysis Targeting Chimera (PROTAC) technology. medchemexpress.commedchemexpress.com PROTACs represent a revolutionary approach in pharmacology, aiming not just to inhibit target proteins but to completely remove them from the cell. core.ac.uk This is achieved by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. medchemexpress.comresearchgate.net

Thalidomide (B1683933) and its derivatives, such as lenalidomide (B1683929) and pomalidomide, are known to bind to CRBN, which acts as a substrate receptor for the Cullin-RING Ligase 4 (CRL4^CRBN^) E3 ligase complex. nih.govnih.gov By incorporating a thalidomide-based structure, thalidomide-piperazine serves to recruit this E3 ligase complex, forming one half of a bifunctional PROTAC molecule. tenovapharma.commedchemexpress.com Its utility as a synthetic E3 ligase ligand-linker conjugate makes it a valuable tool for researchers developing new protein degraders. medchemexpress.commedchemexpress.com

PROTACs are heterobifunctional molecules engineered to consist of three main parts: a ligand for an E3 ubiquitin ligase, a ligand for a specific protein of interest (POI), and a chemical linker connecting the two. medchemexpress.comcore.ac.uk Thalidomide-piperazine (hydrochloride) functions as a pre-fabricated building block containing the E3 ligase ligand (the thalidomide derivative) and a reactive linker component (the piperazine (B1678402) moiety). tenovapharma.comnih.gov

The engineering process involves chemically conjugating a ligand that specifically binds to a disease-causing protein to the piperazine group of the thalidomide-piperazine molecule. The resulting PROTAC can then simultaneously bind to both the POI and the CRBN E3 ligase, forming a ternary complex. core.ac.uk This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The poly-ubiquitinated protein is then recognized and degraded by the proteasome. researchgate.net The piperazine component is particularly useful in linker design as it can enhance physicochemical properties such as solubility and metabolic stability. researchgate.net

PROTAC Component Function Example Moiety from Thalidomide-piperazine based PROTAC
E3 Ligase Ligand Recruits the CRBN E3 ubiquitin ligase complex.Thalidomide-derived glutarimide (B196013) and phthalimide (B116566) rings.
Linker Connects the two ligands and positions the POI and E3 ligase for ubiquitination.Piperazine-containing alkyl or PEG chain.
POI Ligand Binds specifically to the target protein intended for degradation.Varies depending on the target (e.g., a kinase inhibitor).

The mechanism of thalidomide and its analogs is intrinsically linked to the concept of "molecular glues," wherein their binding to CRBN alters the ligase's substrate specificity, enabling it to recognize and degrade proteins not normally targeted, referred to as neo-substrates. nih.gov The structural features on these neo-substrates that are recognized by the drug-bound CRBN are known as degrons. nih.gov

Key neo-substrates for thalidomide and its derivatives include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1 alpha (CK1α) and GSPT1. researchgate.netnih.gov The specific chemical structure of the CRBN-binding molecule dictates which neo-substrates are recruited. For instance, the analog CC-885 induces the degradation of GSPT1, a target not affected by lenalidomide or pomalidomide, highlighting the potential for chemical modifications to expand the scope of neo-substrate targeting. nih.gov

While in a PROTAC the primary target is determined by the POI ligand, the intrinsic neo-substrate activity of the thalidomide moiety remains. This understanding is crucial for evaluating potential off-target effects and for expanding the knowledge of degron motifs, which can inform the design of more selective and potent degraders. Research continues to identify novel neo-substrates, such as the transcription factor PLZF, which contributes to a deeper understanding of the biological consequences of CRBN modulation. nih.gov

Neo-substrate Biological Function Associated CRBN Ligand
Ikaros (IKZF1) Lymphoid development transcription factorLenalidomide, Pomalidomide
Aiolos (IKZF3) Lymphoid development transcription factorLenalidomide, Pomalidomide
GSPT1 Translation termination factorCC-885
PLZF Transcription factorThalidomide, 5-hydroxythalidomide

Exploration of Multi-Target-Directed Ligand (MTDL) Strategies for Complex Diseases

For multifactorial conditions such as Alzheimer's disease, where multiple pathological pathways are involved, the Multi-Target-Directed Ligand (MTDL) strategy has gained significant traction. springernature.comnih.gov This approach involves designing a single chemical entity capable of modulating several biological targets simultaneously. nih.gov

The thalidomide-piperazine scaffold is well-suited for MTDL design. The piperazine ring is a versatile chemical structure frequently used in medicinal chemistry to link different pharmacophores. researchgate.net A notable example is the development of thalidomide-donepezil hybrids, which were designed as potential neuroprotective agents. nih.gov In these molecules, the thalidomide fragment provides anti-inflammatory and anti-apoptotic effects, while the donepezil fragment inhibits cholinesterases. The two pharmacophores are joined via a piperazine-containing linker, demonstrating a practical application of a thalidomide-piperazine structure in an MTDL strategy for complex neurodegenerative diseases. nih.gov

Integration into Next-Generation Drug Discovery Paradigms

Targeted protein degradation using PROTACs, which are synthesized from building blocks like thalidomide-piperazine, represents a paradigm shift in drug discovery. nih.gov Unlike traditional small-molecule inhibitors that occupy a target's active site, degraders physically eliminate the target protein. This approach offers several advantages, including the ability to address scaffolding functions of proteins and target proteins previously considered "undruggable". core.ac.uk

The integration of thalidomide-piperazine into this paradigm is central to the development of CRBN-recruiting PROTACs. The continuous refinement of linker chemistry, including the use of piperazine moieties to improve drug-like properties, is a key focus of next-generation PROTAC design. researchgate.net These efforts aim to enhance oral bioavailability, cell permeability, and metabolic stability, moving the field towards orally available degrader drugs. The successful advancement of CRBN-based PROTACs like ARV-110 and ARV-471 into clinical trials underscores the translational success of this discovery paradigm. nih.gov

Prospects for Further Preclinical Investigations and Translational Research Avenues

Currently, thalidomide-piperazine (hydrochloride) is primarily a research tool used in preclinical investigations to construct novel PROTACs against a wide array of protein targets. medchemexpress.comebiohippo.com The future of this compound lies in its continued application in the synthesis and evaluation of new degrader molecules.

Translational research will involve moving the most promising PROTACs synthesized with this building block through the drug development pipeline. dndi.org This includes rigorous testing in cellular and animal models of disease to establish efficacy and to understand the molecule's pharmacokinetic and pharmacodynamic profiles. The historical context of thalidomide, with its severe teratogenic effects, serves as a critical reminder of the importance of thorough preclinical safety evaluation for any new thalidomide-based therapeutic. nih.govnih.gov Future research avenues will likely focus on creating PROTACs for a broader range of diseases beyond oncology, including inflammatory disorders, viral infections, and neurodegenerative conditions, with the ultimate goal of translating these preclinical findings into clinically effective therapies.

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